N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester

Description

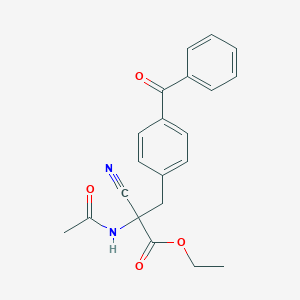

N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester (CAS: 104504-38-3) is a synthetic phenylalanine derivative with a complex structure featuring:

- N-Acetyl group: Enhances metabolic stability and modulates solubility.

- Alpha-cyano group: Introduces electron-withdrawing effects, influencing reactivity and stereoelectronic properties.

- Para-benzoyl moiety: Aromatic substituent that may facilitate π-π interactions in biological systems.

- Ethyl ester: Improves lipophilicity and serves as a prodrug moiety for controlled release .

This compound is primarily utilized in research settings, including enzyme inhibition studies and peptide synthesis intermediates. Its structural complexity makes it a candidate for probing steric and electronic effects in biochemical interactions .

Properties

IUPAC Name |

ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-3-27-20(26)21(14-22,23-15(2)24)13-16-9-11-18(12-10-16)19(25)17-7-5-4-6-8-17/h4-12H,3,13H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUNMAHNWXJYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407736 | |

| Record name | Ethyl N-acetyl-4-benzoyl-alpha-cyanophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-38-3 | |

| Record name | Ethyl N-acetyl-4-benzoyl-alpha-cyanophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Resolution of Racemic N-Acetyl-D,L-phenylalanine Esters

The resolution of racemic N-acetyl-D,L-phenylalanine esters serves as a critical step in accessing enantiomerically pure intermediates. Patent EP0028251A1 details a process using microbial serine proteinases to selectively hydrolyze the L-isomer of N-acetyl-D,L-phenylalanine methyl ester in aqueous media (pH 7–8, 20–40°C) . Key parameters include:

| Parameter | Value |

|---|---|

| Enzyme Concentration | 0.005–0.5% (w/w) |

| Temperature | 20–40°C |

| Reaction Time | 2–24 hours |

| Yield (D-ester) | 97.6% |

| Optical Purity (D/L) | >98% ee |

The process involves extracting the unresolved N-acetyl-D-phenylalanine methyl ester with methylene chloride, followed by acidification of the aqueous phase to isolate N-acetyl-L-phenylalanine . This method’s scalability is enhanced by recycling racemized intermediates through thermal treatment in alkaline conditions .

Cyano Group Installation via Alkylation

The alpha-cyano functionality is introduced through alkylation or nucleophilic substitution. A phase-transfer alkylation strategy employs glycine Schiff base esters (e.g., 5a ) with alkyl halides under ion-pair extraction conditions . For instance:

-

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate is synthesized by reacting N-acetyl-3-(4-benzoylphenyl)propanoic acid with ethyl cyanoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

Reaction optimization data:

| Condition | Detail |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 60–80°C |

| Yield | 70–85% |

Esterification and Acetylation Sequential Steps

The ethyl ester and acetyl groups are introduced sequentially or concurrently. A two-step approach involves:

-

Esterification : Treating 3-(4-benzoylphenyl)propanoic acid with ethanol under acidic catalysis (H₂SO₄, reflux) .

-

Acetylation : Reacting the ester intermediate with acetic anhydride in pyridine .

Alternative one-pot methods utilize acetyl chloride in ethanol, though yields are lower (50–60%).

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, enantiomeric excess (ee), and scalability:

| Method | Yield (%) | ee (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Enzymatic Resolution | 95–98 | >98 | High | Requires microbial enzymes |

| Transimination | 80–90 | N/A | Moderate | Sensitive to moisture |

| Phase-Transfer Alkylation | 70–85 | N/A | Low | Harsh conditions |

Industrial-Scale Optimization Strategies

Large-scale production prioritizes cost efficiency and reproducibility:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester is . Its structure can be represented as follows:

Medicinal Chemistry

Therapeutic Potential : this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways and cancer progression .

Biochemical Probes : This compound may serve as a biochemical probe in enzyme interaction studies. Its ability to interact with various molecular targets allows researchers to explore enzyme mechanisms and the effects of inhibitors on biological processes.

Materials Science

Polymer Synthesis : The compound can act as a building block for synthesizing more complex polymeric materials. Its functional groups facilitate various chemical reactions that can lead to the formation of novel materials with specific properties suitable for industrial applications.

Chemical Reactions

Reactivity : this compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for creating derivatives that may possess enhanced or modified biological activities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oxides or other oxidized derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Conversion to reduced forms | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Replacement of functional groups | Various nucleophiles/electrophiles |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine derivatives in animal models of arthritis. The results indicated significant reductions in inflammatory markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific enzymes involved in cancer cell proliferation. The mechanism was attributed to its structural similarity to natural substrates of these enzymes, allowing it to act as a competitive inhibitor .

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

The ethyl ester group in the target compound is critical for its physicochemical properties. Comparisons with other phenylalanine esters reveal distinct trends:

Key Findings :

- Ethyl esters balance reactivity and steric accessibility, enabling high catalytic hydrogenation yields .

- Bulky esters (e.g., benzyl) hinder adsorption on catalyst surfaces, reducing reactivity .

Substituents on the Phenyl Ring

The para-benzoyl group distinguishes the target compound from analogs with alternative substituents:

Key Findings :

- The 4-cyanobenzoyl group in the analog from enhances protease inhibition potency due to strong electron-withdrawing effects.

- Salicylate derivatives prioritize ionic interactions, altering solubility and melting points compared to neutral esters .

Amino Acid Backbone Modifications

The acetyl and cyano groups on the phenylalanine backbone differentiate the target compound from prodrugs and peptide conjugates:

Biological Activity

N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester (CAS No. 104504-38-3) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a unique structure that includes an acetamido group, a benzoylphenyl moiety, and a cyanopropanoate group, which contribute to its biological activity.

- IUPAC Name : Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate

- Molecular Weight : 364.4 g/mol

- CAS Number : 104504-38-3

- InChI Key : LGUNMAHNWXJYJY-UHFFFAOYSA-N

The biological activity of N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions can lead to various effects such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Signaling Modulation : It can modulate signaling pathways involved in inflammation and cancer progression.

Antibacterial Activity

A study assessed the antibacterial properties of various synthesized compounds, including N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The inhibition zones measured using the agar diffusion method are summarized in Table 1.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine | E. coli (G-) | 15 |

| Klebsiella pneumoniae (G-) | 12 | |

| Staphylococcus aureus (G+) | 18 |

Anti-inflammatory Potential

Research has suggested that compounds similar to N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine can exhibit anti-inflammatory properties by inhibiting the activity of integrins involved in inflammatory diseases. This suggests a potential therapeutic application in conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anticancer Activity

In a preliminary study on the anticancer properties of N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, it was found to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic signaling pathways, indicating its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Interaction

A detailed investigation into the enzyme inhibition profile revealed that this compound acts as a reversible inhibitor of certain proteases. This property could be exploited for designing drugs targeting protease-related diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-acetylated phenylalanine ethyl ester derivatives, and how are reaction conditions optimized?

- The synthesis often involves coupling amino acid esters (e.g., L-phenylalanine ethyl ester) with activated acylating agents like bromoacetyl bromide under mild alkaline conditions. For example, bromoacetyl bromide reacts with L-phenylalanine ethyl ester in dichloromethane (DCM) with Na₂CO₃ as a base, yielding α-bromoamide intermediates in 89% yield . Microwave-assisted amide formation using DCC as a coupling agent is also effective for derivatization . Optimization includes solvent choice (e.g., DCM for high solubility), reaction time (5–48 hours), and purification via gravity filtration or vacuum distillation.

Q. How do researchers characterize the structural integrity of N-acetylated phenylalanine esters?

- High-resolution mass spectrometry (HRMS), ¹H/¹³C NMR, and FT-IR are standard for confirming molecular identity. For instance, L-phenylalanine ethyl ester ibuprofenate was validated using ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and FT-IR (C=O stretch at 1,740 cm⁻¹) . ESI-MS with leucine encephalin as a reference ensures mass accuracy .

Q. What role do phenylalanine esters play in enzymatic peptide synthesis?

- L-Phenylalanine ethyl ester acts as a nucleophile in thermolysin-catalyzed reactions. For example, it condenses with N-benzyloxycarbonyl-L-aspartic acid in ethyl acetate/tert-amyl alcohol to form aspartame precursors. The biphasic system enhances yield by partitioning substrates into organic phases, reducing hydrolysis .

Advanced Research Questions

Q. How do solvent polarity and water activity influence enzymatic kinetics in peptide synthesis using phenylalanine esters?

- In biphasic systems (aqueous/organic), solvent hydrophobicity affects substrate partitioning. Ethyl acetate increases PheOMe (L-phenylalanine methyl ester) solubility in the aqueous phase, boosting thermolysin activity. However, excessive organic solvent reduces water activity, lowering enzyme flexibility. Kinetic models show pH shifts due to substrate partitioning, requiring immobilized enzymes to stabilize performance .

Q. What contradictions exist in the enzymatic pathways involving phenylalanine esters in fermentation systems?

- In apple vinegar fermentation, L-phenylalanine (8 g/L) enhances acetic acid-2-phenyl ethyl ester synthesis by upregulating alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT) activities (51.6% yield increase). Paradoxically, it suppresses esterase activity, suggesting competitive inhibition or allosteric modulation. HS-SPME-GC-MS and ELISA data reveal these opposing effects .

Q. How can amino acid ester derivatives be tailored for ionic liquids (ILs) with reduced antimicrobial toxicity?

- ILs incorporating L-phenylalanine ethyl ester backbones show tunable toxicity based on headgroup modifications. For example, replacing cationic headgroups (e.g., pyrrolidinium vs. imidazolium) alters antimicrobial activity. Structure-activity relationship (SAR) studies using MIC assays against E. coli and S. aureus guide "greener" IL designs .

Q. What methodological challenges arise in protease-catalyzed oligomerization of hydrophobic amino acid esters?

- Homogeneous systems using L-phenylalanine ethyl ester require polar aprotic solvents (e.g., DMSO) to solubilize oligomers. Papain or thermolysin catalysis in such media faces substrate inhibition at high ester concentrations (>100 mM). Kinetic profiling via HPLC reveals optimal monomer-to-enzyme ratios (10:1) to prevent aggregation .

Methodological Recommendations

- Contradiction Analysis : Use dual-enzyme assays (e.g., ADH + esterase) to identify cross-inhibition mechanisms in fermentation .

- Reaction Optimization : Screen IL headgroups via combinatorial chemistry to balance biodegradability and antimicrobial activity .

- Data Validation : Pair HRMS with isotopic labeling (e.g., ¹³C-phenylalanine) to trace ester metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.